Product packaging for 7-Methoxy-1H-indazole-3-carbaldehyde(Cat. No.:)

7-Methoxy-1H-indazole-3-carbaldehyde

Cat. No.: B12958395
M. Wt: 176.17 g/mol
InChI Key: VLFGPCFGXQRFBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-1H-indazole-3-carbaldehyde is a versatile heterocyclic building block prized in medicinal chemistry and organic synthesis. As a derivative of the 1H-indazole-3-carboxaldehyde scaffold, it serves as a key intermediate for accessing a wide variety of polyfunctionalized 3-substituted indazoles . The aldehyde functional group at the 3-position is highly reactive, enabling conversions into valuable groups such as alkenes, alcohols, and amines, or serving as a precursor for the synthesis of heteroaromatic compounds like oxazoles and thiazoles through cyclization reactions . Indazole derivatives are increasingly prominent in drug discovery due to their ability to act as bioisosteres for indoles, promoting strong hydrogen bonding within the hydrophobic pockets of proteins . This structural motif is found in several marketed drugs, including kinase inhibitors such as pazopanib and axitinib, which are used in cancer treatment . The methoxy substitution on the 7-position of the indazole ring can influence the compound's electronic properties and its interactions in biological systems, making it a valuable scaffold for structure-activity relationship (SAR) studies . Research into indazole-based compounds spans numerous therapeutic areas, including oncology, anti-inflammation, and antimicrobial applications . This product is intended for research purposes as a chemical precursor and is strictly For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B12958395 7-Methoxy-1H-indazole-3-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

7-methoxy-2H-indazole-3-carbaldehyde

InChI

InChI=1S/C9H8N2O2/c1-13-8-4-2-3-6-7(5-12)10-11-9(6)8/h2-5H,1H3,(H,10,11)

InChI Key

VLFGPCFGXQRFBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(NN=C21)C=O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 7 Methoxy 1h Indazole 3 Carbaldehyde

Modern Approaches for the Construction of the Indazole Nucleus

Recent advancements in organic synthesis have provided a diverse toolkit for the construction of the indazole framework, moving beyond classical methods to more efficient and versatile strategies. bohrium.com These modern approaches include direct transformations of readily available precursors, cycloaddition reactions, and transition metal-catalyzed cyclizations.

Nitrosation of Substituted Indoles for Direct Access to 1H-Indazole-3-carbaldehydes

A significant and direct route to 1H-indazole-3-carbaldehydes involves the nitrosation of indole (B1671886) precursors. nih.govrsc.orgrsc.org This transformation represents a formal C to N atom swap at the C2 position of the indole ring, proceeding through an oxidative cleavage and subsequent ring closure. researchgate.net

The nitrosation of indoles to yield 1H-indazole-3-carbaldehydes is highly dependent on the electronic nature of the starting indole. nih.govrsc.org A systematic study has revealed that reaction conditions can be fine-tuned to accommodate both electron-rich and electron-deficient indoles, maximizing yields and minimizing side reactions. nih.govresearchgate.net

For electron-rich indoles, such as those bearing methoxy (B1213986) or benzyloxy substituents, the reaction proceeds efficiently under mild conditions. researchgate.net For instance, the nitrosation of 5-methoxy-indole was achieved in high yield (91%) at room temperature. nih.gov However, for electron-deficient indoles, for example those with a nitro group, higher temperatures (e.g., 80°C) are necessary to achieve complete conversion. rsc.org

A key optimization is the "reverse addition" technique, where the indole solution is added slowly to the nitrosating agent. nih.govrsc.orgresearchgate.net This method maintains a low concentration of the nucleophilic indole, which helps to prevent undesired dimerization reactions. researchgate.netresearchgate.net The acidity of the reaction medium is also a critical factor; a slightly acidic environment is optimal for the desired transformation. nih.govrsc.org

Table 1: Optimization of Nitrosation Reaction Conditions for Indole Derivatives
Indole PrecursorKey Reaction ConditionYield of Indazole-3-carbaldehydeReference
5-Methoxy-indoleRoom Temperature, 3h91% nih.gov
5-Bromo-indole0°C, Slow Addition72% rsc.org
6-Nitro-indole80°CQuantitative rsc.org
5-NHBoc-indoleRoom Temperature, 3h78% nih.gov

The conversion of an indole to a 1H-indazole-3-carbaldehyde via nitrosation is a multi-step process. nih.gov The reaction is initiated by the electrophilic attack of a nitrosonium ion (NO&⁺;) at the C3 position of the indole ring, which is the most nucleophilic site. nih.gov This leads to the formation of a 3-nitrosoindole intermediate.

This intermediate then undergoes a series of transformations. The key step involves the addition of water to the C2 position of the indole ring, which triggers the opening of the five-membered ring to form a ring-opened oxime intermediate. nih.govresearchgate.net This is followed by a ring-closure step, where the nitrogen of the opened ring attacks the formyl group, leading to the formation of the stable 1H-indazole-3-carbaldehyde. nih.gov The pH of the medium is crucial; it must be controlled to facilitate the desired ring opening and closure while preventing side reactions like the formation of diazonium salts. researchgate.net

Cycloaddition Reactions in Indazole Synthesis

Cycloaddition reactions offer a powerful and convergent approach to the indazole core. chemicalbook.com Among these, [3+2] dipolar cycloadditions are particularly noteworthy. nih.govorganic-chemistry.orgacs.org One such strategy involves the reaction of sydnones, which are stable cyclic 1,3-dipoles, with arynes. nih.govnih.gov This method provides a rapid and efficient synthesis of 2H-indazoles in good to excellent yields under mild conditions. nih.govnih.gov The reaction proceeds via an initial [3+2] cycloaddition to form a bicyclic adduct, which then undergoes a retro-[4+2] reaction with the extrusion of carbon dioxide to afford the 2H-indazole. nih.govnih.gov

Another [3+2] cycloaddition approach utilizes diazo compounds and arynes generated in situ from precursors like o-(trimethylsilyl)aryl triflates. chemicalbook.comorganic-chemistry.org This method is highly versatile and provides access to a wide range of substituted 1H-indazoles. organic-chemistry.org While these methods have been broadly applied, their specific use for the synthesis of 7-methoxy-substituted indazoles is a logical extension of their demonstrated scope.

Transition Metal-Catalyzed Cyclization and Coupling Strategies

Transition metal catalysis has emerged as a cornerstone of modern organic synthesis, and the construction of the indazole ring has greatly benefited from these developments. nitk.ac.inbohrium.comnih.gov Palladium, rhodium, and copper catalysts have been extensively used to facilitate the formation of the indazole nucleus through various C-H activation, amination, and cyclization strategies. nih.govnih.gov

Palladium-catalyzed reactions are particularly effective for the synthesis of indazoles. nih.govnih.govcapes.gov.br One powerful strategy is the intramolecular C-H amination of benzophenone (B1666685) tosylhydrazones. nih.gov This reaction, aided by a catalyst system such as Pd(OAc)₂/Cu(OAc)₂/AgOCOCF₃, provides a direct route to indazoles. nih.gov Notably, substrates with electron-donating groups, such as a methoxy group on the benzene (B151609) ring, have been shown to give good to high yields, highlighting the applicability of this method for the synthesis of 7-methoxy-1H-indazole-3-carbaldehyde precursors. nih.gov

Another significant palladium-catalyzed approach is the intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones. nih.gov This method allows for the cyclization to proceed under very mild conditions, making it compatible with a wide range of functional groups. nih.gov Furthermore, palladium-catalyzed direct arylation at the C3 position of the indazole ring has been developed, offering a means to further functionalize the indazole core. mdpi.com

Rhodium(III)-Catalyzed C-H Functionalization

Transition metal-catalyzed C-H functionalization has become a powerful strategy for constructing molecular complexity from readily available starting materials. pkusz.edu.cn Rhodium(III)-catalyzed reactions, in particular, offer an efficient, one-step pathway to synthesize substituted N-aryl-2H-indazoles. nih.govacs.org This method involves the C-H bond addition of azobenzenes to aldehydes. nih.govacs.org The general mechanism begins with the azo functional group directing an ortho C-H bond activation, which is followed by a reversible addition to an aldehyde. pkusz.edu.cn An intramolecular nucleophilic substitution then leads to cyclative capture, and subsequent aromatization yields the 2H-indazole product. pkusz.edu.cn

Another significant Rh(III)-catalyzed method is the direct acylmethylation of 2H-indazoles using sulfoxonium ylides, which proceeds via a chelation-assisted strategy. researchgate.net This approach allows for the regioselective introduction of ortho-acylmethyl groups on 2-phenylindazole derivatives. researchgate.net Furthermore, rhodium catalysis can facilitate the ortho-functionalization of 2-aryl-2H-indazoles through sequential C-H activation and carbenoid insertion. researchgate.net These late-stage functionalization techniques are highly valuable for increasing the diversity and complexity of indazole-based compounds. researchgate.net

Table 1: Overview of Rhodium(III)-Catalyzed Indazole Synthesis Methods

MethodReactantsKey FeaturesOutcome
Cyclative Capture Azobenzenes, AldehydesOne-step, high functional group tolerance. nih.govacs.orgSubstituted N-aryl-2H-indazoles. nih.govacs.org
Direct Acylmethylation 2H-indazoles, Sulfoxonium ylidesChelation-assisted, regioselective. researchgate.netOrtho-acylmethylated 2-phenylindazoles. researchgate.net
Alcohol-Mediated Alkylation 2-aryl-2H-indazoles, Diazotized Meldrum's acid, AlcoholSequential C–H activation and carbenoid insertion. researchgate.netOrtho-alkylated aryl-2H-indazoles. researchgate.net

Electrochemical Synthesis of Indazoles

Electrochemical synthesis represents a green and efficient alternative for constructing heterocyclic compounds. This methodology has been applied to the synthesis of 2,1-benzisoxazoles and quinoline (B57606) N-oxides and can be adapted for indazole synthesis. uni-mainz.de Electrochemical approaches often rely on dehydrogenative coupling reactions to form the desired heterocyclic systems. uni-mainz.de For instance, the synthesis of carbazoles has been achieved through such electrochemical dehydrogenative coupling. uni-mainz.de The principles of electrosynthesis, which can involve intramolecular C(sp²)–H functionalization, are applicable to the cyclization of precursors like ketone-derived hydrazones to form indazoles. beilstein-journals.org

Regioselective Functionalization and Derivatization of this compound

The functional groups at positions 3 and 7 of the indazole ring provide opportunities for selective modification, enabling the synthesis of a wide array of derivatives.

Strategies for Introducing and Modifying the Methoxy Group at Position 7

The substituent at the C7 position significantly influences the reactivity and regioselectivity of further reactions on the indazole scaffold. For instance, the presence of a bulky group at C7 can create steric hindrance that impacts reactivity; a 7-carboxylate indazole was found to be unreactive in N1-alkylation reactions, likely due to such steric effects. nih.govrsc.org

Strategies for modifying the 7-position include:

Demethylation and O-Alkylation: The methoxy group at C7 can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding 7-hydroxyindazole. This intermediate can then undergo regioselective O-alkylation with various alkyl halides to introduce different alkoxy groups (e.g., ethoxy, propoxy).

Regioselective Halogenation and Cross-Coupling: A regioselective bromination at the C7 position of 4-substituted NH-free indazoles can be achieved using N-bromosuccinimide (NBS). nih.gov The resulting 7-bromoindazole is a versatile intermediate for introducing aryl or heteroaryl groups via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.gov The electronic nature of substituents at other positions, such as C4, can influence the efficiency of this halogenation. nih.gov

Table 2: Regioselective C7 Bromination of 4-Substituted Indazoles with NBS nih.gov

C4-SubstituentProduct(s)Yields
Phenylsulfonyl with p-methyl7-bromo / 5,7-dibromo84% / 10%
Phenylsulfonyl with p-methoxy7-bromo / 5,7-dibromo77% / 15%
Phenylsulfonyl with p-nitro7-bromo / 5,7-dibromo17% / 21%
Benzamide with o- or p-donating group7-bromo onlyGood yields

Versatile Transformations of the Aldehyde Functionality at Position 3

The aldehyde group at the C3 position is a highly versatile functional handle that can be readily transformed into a variety of other chemical moieties, making 1H-indazole-3-carboxaldehydes valuable synthetic intermediates. nih.govrsc.org

The aldehyde at C3 can be readily converted into alkenes through well-established condensation reactions. nih.govrsc.org

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene (B1212753) compounds, catalyzed by a weak base, to form a new carbon-carbon double bond.

Wittig Reaction: The aldehyde can react with a phosphorus ylide (Wittig reagent) to produce an alkene, offering excellent control over the location of the newly formed double bond.

These transformations are fundamental for extending the carbon framework and synthesizing indazole derivatives with conjugated systems. nih.govrsc.org

The C3-aldehyde functionality serves as a convenient starting point for constructing fused or appended heterocyclic rings through cyclization reactions. nih.govrsc.org By reacting the aldehyde with appropriate bifunctional nucleophiles, a range of important heteroaromatic systems can be synthesized:

Oxazoles: Reaction with α-amino ketones.

Thiazoles: Reaction with α-aminothiols or similar reagents.

Benzimidazoles: Condensation with o-phenylenediamines.

This strategy significantly expands the chemical space accessible from this compound, allowing for the creation of complex, multi-ring systems often sought in drug discovery programs. nih.govrsc.org

Reduction to Alcohols and Subsequent Amine Synthesis

The aldehyde functional group of this compound is a key handle for synthetic elaboration, particularly for its conversion into primary alcohols and subsequent amines. These transformations open pathways to a diverse array of substituted indazole derivatives.

The reduction of the aldehyde to a primary alcohol, (7-Methoxy-1H-indazol-3-yl)methanol, is a fundamental transformation. rsc.org This is typically achieved with high efficiency using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its chemoselectivity for aldehydes and ketones, operational simplicity, and safety profile. masterorganicchemistry.comorientjchem.org The reaction is generally carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature. masterorganicchemistry.com The hydride (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon, and a subsequent workup with a proton source yields the primary alcohol. masterorganicchemistry.com

Following the reduction to (7-Methoxy-1H-indazol-3-yl)methanol, several methods are available for its conversion to the corresponding amine, (7-Methoxy-1H-indazol-3-yl)methanamine. A prominent and stereospecific method is the Mitsunobu reaction. organic-chemistry.orgnih.gov This reaction allows for the conversion of a primary alcohol into a variety of functional groups, including amines, with inversion of configuration if the carbon is a stereocenter. organic-chemistry.org For amine synthesis, nitrogen nucleophiles such as phthalimide (B116566) or an azide (B81097) source (e.g., hydrogen azide) are used. organic-chemistry.org The use of phthalimide, in a process related to the Gabriel synthesis, provides a protected primary amine that can be deprotected under standard conditions. organic-chemistry.org Alternatively, the introduction of an azide group followed by reduction (e.g., Staudinger reaction or catalytic hydrogenation) yields the primary amine. organic-chemistry.org

A more direct route from the aldehyde to a secondary amine is through reductive amination. researchgate.netnih.gov This one-pot procedure involves the initial reaction of the aldehyde with a primary amine in the presence of a mild acid catalyst to form an intermediate imine. nih.gov This imine is then reduced in situ to the corresponding secondary amine. nih.gov Sodium borohydride can also be used as the reducing agent in this second step. nih.gov

Table 1: Synthetic Transformations of this compound

TransformationStarting MaterialReagents and ConditionsProductReference
Reduction to AlcoholThis compound1. Sodium Borohydride (NaBH₄) 2. Methanol (Solvent) 3. Acidic Workup(7-Methoxy-1H-indazol-3-yl)methanol masterorganicchemistry.com
Amine Synthesis via Mitsunobu Reaction(7-Methoxy-1H-indazol-3-yl)methanol1. Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) 2. Phthalimide (as N-nucleophile) 3. Hydrazine (B178648) (for deprotection)(7-Methoxy-1H-indazol-3-yl)methanamine organic-chemistry.orgnih.gov
Reductive Amination to Secondary AmineThis compound1. Primary Amine (R-NH₂), Acetic Acid (cat.) 2. Sodium Borohydride (NaBH₄)N-Alkyl-(7-methoxy-1H-indazol-3-yl)methanamine nih.gov

Sustainable and Efficient Synthetic Protocols for this compound Analogues

The development of sustainable and efficient synthetic methods is a primary goal in modern chemistry, aiming to reduce waste, energy consumption, and the use of hazardous materials. Several innovative protocols have been established for the synthesis of indazole analogues that align with the principles of green chemistry.

An optimized and efficient route to 1H-indazole-3-carboxaldehyde derivatives involves the nitrosation of substituted indoles. nih.govrsc.org This method provides high yields and minimizes side reactions, particularly for electron-rich indoles, by carefully controlling the reaction conditions, such as using a slightly acidic environment. nih.gov For more challenging electron-poor substrates, adjusting the temperature can lead to quantitative yields. rsc.org

The application of ultrasound irradiation represents a significant advance in sustainable synthesis. researchgate.netnih.govnih.gov Sonochemistry can dramatically reduce reaction times, often from hours to minutes, and proceed under mild conditions. nih.govresearchgate.net For instance, the synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine hydrate (B1144303) has been achieved in high yields using a natural and biodegradable catalyst—lemon peel powder—under ultrasound irradiation. researchgate.net This approach avoids harsh reagents and lengthy procedures. researchgate.net Ultrasound has also been effectively used for the functionalization of the indazole ring, such as in rapid C-H bromination, which is completed in as little as 30 minutes. rsc.orgnih.gov

The use of novel catalytic systems is another pillar of green synthesis for indazole analogues. Heterogeneous nanocatalysts, such as copper oxide supported on activated carbon (CuO@C), have been developed for the one-pot synthesis of 2H-indazoles. nih.gov These reactions can be performed in green solvents like PEG-400 under ligand-free and base-free conditions, and the catalyst can be recovered and reused, which significantly reduces waste and cost. nih.gov Similarly, reusable zinc-based nanocrystals have been employed for the sustainable synthesis of other nitrogen-containing heterocycles, demonstrating the potential of such catalysts in eco-friendly protocols. rsc.org

Flow chemistry offers a safe, scalable, and reproducible alternative to traditional batch synthesis for preparing indazole analogues. acs.org This technology allows for precise control over reaction parameters, leading to improved yields and safety, especially for potentially hazardous reactions. It enables the rapid, on-demand synthesis of multigram quantities of diverse indazoles, including 3-amino and 3-hydroxy analogues. acs.org

Table 2: Sustainable and Efficient Protocols for Indazole Analogue Synthesis

ProtocolKey FeaturesExample ApplicationReference
Optimized NitrosationHigh yields, minimized side reactions, suitable for electron-rich and electron-poor indoles.Synthesis of 1H-indazole-3-carboxaldehydes from indoles. nih.govrsc.org
Ultrasound-Assisted SynthesisRapid reaction times, mild conditions, energy efficiency.Synthesis of 1H-indazoles using a natural catalyst (lemon peel powder). researchgate.net
Heterogeneous NanocatalysisReusable catalyst, use of green solvents, ligand- and base-free conditions.One-pot synthesis of 2H-indazoles using CuO@C catalyst. nih.gov
Flow ChemistryEnhanced safety and scalability, precise reaction control, rapid on-demand synthesis.General and versatile route to a range of substituted indazoles. acs.org

Structure Activity Relationship Sar and Structural Biology of 7 Methoxy 1h Indazole 3 Carbaldehyde Derivatives

Systemic Investigation of Substituent Effects on Biological Activity

The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring system. Systematic modifications have revealed critical insights into the features required for potency and selectivity against various targets, such as protein kinases. researchgate.netnih.gov

The presence of two nitrogen atoms (N1 and N2) in the pyrazole (B372694) portion of the indazole ring presents a significant challenge and opportunity in drug design: regioselectivity during N-alkylation. The substitution pattern on the indazole ring, including at the C7 position, can profoundly influence whether an alkyl group attaches to the N1 or N2 position. researchgate.net

Studies have shown that both steric and electronic effects govern the N1/N2 regioisomeric distribution. For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) generally favors the production of N1-alkylated indazoles. researchgate.net However, the substituents on the benzene (B151609) ring can override this preference. The presence of an electron-withdrawing group, such as a nitro (NO₂) or methoxycarbonyl (CO₂Me) group, at the C7 position has been shown to confer excellent N-2 regioselectivity (≥ 96%). researchgate.net This directing effect is critical, as the specific regioisomer can have vastly different biological properties.

Distinguishing between the N1 and N2 isomers is unequivocally achieved using advanced NMR techniques. Specifically, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can determine spatial correlations, confirming the position of substitution. mdpi.com For example, in a synthesized indazole-sulfonamide, the absence of a spatial correlation between the proton at C3 and other protons helped confirm the site of sulfonylation. mdpi.com

Substituent PositionSubstituent TypeObserved Effect on N-AlkylationReference
C7Electron-withdrawing (e.g., NO₂, CO₂Me)Strongly directs substitution to the N2 position. researchgate.net
C3Bulky groups (e.g., tert-butyl, carboxymethyl)Promotes high selectivity for the N1 position. researchgate.net
GeneralNaH in THFGenerally favors N1 alkylation, but can be overridden by ring substituents. researchgate.net

The 3-carbaldehyde group of 7-Methoxy-1H-indazole-3-carbaldehyde is not typically the final pharmacologically active moiety but rather a versatile synthetic handle. rsc.org Its aldehyde functionality allows for conversion into a wide array of other groups, including alkenes, alcohols, amines, and various heteroaromatic systems like oxazoles and benzimidazoles, through reactions such as Knoevenagel or Wittig condensations. rsc.orgnih.gov This chemical flexibility is crucial for exploring the SAR at this position.

A prominent example is the conversion of the C3-carbaldehyde to a C3-carboxamide. A study on 1H-indazole-3-carboxamide derivatives identified potent inhibitors of p21-activated kinase 1 (PAK1), a target in cancer therapy. The SAR analysis revealed that inhibitory activity and selectivity were critically dependent on the nature of the amide substituent. Optimal activity was achieved by placing an appropriate hydrophobic ring into a deep back pocket of the kinase, while simultaneously introducing a hydrophilic group into the bulk solvent region. nih.gov The representative compound from this series, 30l, exhibited an IC₅₀ of 9.8 nM against PAK1. nih.gov This demonstrates that modifying the C3-carbaldehyde into a larger, more complex carboxamide structure can yield highly potent and selective agents.

The methoxy (B1213986) group at the C7 position has a significant, though context-dependent, influence on biological activity. Its electron-donating nature can be beneficial for the synthesis of the indazole core itself. rsc.orgnih.gov In terms of biological function, the C7-methoxy group can be a key contributor to potency. In a series of GSK-3β inhibitors, methoxy-substituted derivatives showed higher activity compared to those with a methyl group at the same position, highlighting the importance of the methoxy group for high potency. nih.gov

Conversely, the methoxy group can also introduce negative steric hindrance. In a study of Aurora A kinase inhibitors, a derivative with a methoxy group (53f) showed lower activity because the group clashed with an aspartate residue (Asp274) in the kinase's binding pocket. nih.gov This dual role underscores that the influence of the C7-methoxy group is highly dependent on the specific topology of the target protein's active site.

Other peripheral modifications also play a crucial role. For some 1H-indazole-3-amine derivatives, the presence of a para-fluorine on a C5-phenyl substituent was found to be crucial for antitumor activity. mdpi.com In another case, a 7-nitro substituent was found to prevent the reaction of the indazole with formaldehyde (B43269) at the N1 position, demonstrating how a modification at the 7-position can dramatically alter the reactivity of the entire heterocyclic system. nih.gov

ModificationTarget/ContextObserved EffectReference
C7-Methoxy GroupGSK-3β InhibitionIncreased potency compared to a methyl group. nih.gov
C7-Methoxy GroupAurora A Kinase InhibitionDecreased activity due to steric hindrance. nih.gov
C7-Nitro GroupReactivity with FormaldehydeInhibited N1-alkylation reaction. nih.gov
C5-para-fluorophenylAntitumor Activity (K562 cells)Crucial for potent inhibitory activity. mdpi.com

Conformational Preferences and Stereochemical Considerations in Ligand-Target Interactions

Understanding how this compound derivatives bind to their targets requires analysis of their three-dimensional structure and conformational preferences. Molecular docking and co-crystal structure studies have provided invaluable insights into these interactions. mdpi.com

Docking studies of indazole-based Aurora kinase inhibitors revealed that the indazole core itself often acts as a hinge-binder, forming hydrogen bonds with backbone residues of the kinase (e.g., Glu211 and Ala213). nih.gov In one instance, a sulfonyl group on the indazole derivative formed an additional hydrogen bond with Lys141, contributing significantly to its potency. nih.gov

In another example, the co-crystal structure of an indazole derivative bound to G-protein coupled receptor kinase 2 (GRK2) showed that a methoxy group packed deep into a hydrophobic subsite of the protein. nih.gov Similarly, docking of indazole-sulfonamide derivatives into the active site of MAPK1 showed favorable interactions with several amino acid residues, suggesting their potential as inhibitors. mdpi.com These findings illustrate a common binding motif where the indazole ring anchors the molecule, while substituents at positions like C3 and C7 make specific hydrophobic and hydrogen-bonding contacts that determine affinity and selectivity. The stereochemical arrangement of these substituents is therefore paramount for achieving a precise fit within the ligand-binding pocket.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational tools used to rationalize and predict the biological activity of compounds, guiding the design of more potent molecules. researchgate.netej-chem.org

QSAR establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ej-chem.org This is achieved by calculating various molecular descriptors—such as electronic properties (e.g., HOMO/LUMO energies), topological descriptors, and physicochemical properties (e.g., LogP for lipophilicity, Molar Refractivity for size)—and using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to build a predictive model. ej-chem.orgimist.ma For heterocyclic compounds like indazole derivatives, QSAR models can help predict the activity of novel, yet-to-be-synthesized analogues, thereby prioritizing synthetic efforts. nih.gov

Pharmacophore modeling complements QSAR by identifying the essential three-dimensional arrangement of chemical features (the pharmacophore) required for a molecule to be active at a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups. By analyzing a set of active molecules, a pharmacophore model can be generated to serve as a 3D query for virtual screening of compound libraries or to guide the de novo design of new derivatives that possess the ideal spatial arrangement of functional groups for optimal target interaction.

Molecular Pharmacology and Biochemical Mechanisms of Action for 7 Methoxy 1h Indazole 3 Carbaldehyde Derivatives

Modulation of Key Enzyme Targets

Derivatives of 7-Methoxy-1H-indazole-3-carbaldehyde have shown a remarkable ability to modulate the activity of several key enzymes, playing a crucial role in various pathological and physiological processes. The indazole structure is considered a bioisostere of indole (B1671886), enabling it to form strong hydrogen bonds within the hydrophobic pockets of proteins, which is fundamental to its inhibitory action. nih.govacs.org

Kinase Enzyme Inhibition (e.g., Tyrosine Kinases, Threonine Kinases, Pan-Pim Kinases, Bcr-Abl, ERK1/2)

The indazole core is a prominent pharmacophore in the design of kinase inhibitors, targeting both tyrosine and serine/threonine kinases. acs.orgambeed.comgoogle.com These enzymes are critical regulators of cellular signaling pathways, and their aberrant activity is often linked to diseases like cancer.

Pan-Pim Kinase Inhibition: The Pim kinases are a family of serine/threonine kinases involved in tumorigenesis, making them an attractive target for cancer therapy. Research has led to the development of 3-(pyrazin-2-yl)-1H-indazole derivatives as potent, pan-Pim inhibitors. ambeed.com These compounds are designed to effectively block the activity of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3), which are often overexpressed in hematologic cancers and solid tumors.

Bcr-Abl Inhibition: In the context of chronic myeloid leukemia (CML), the Bcr-Abl fusion protein is a key oncogenic driver. A diarylamide 3-aminoindazole derivative, AKE-72, has been identified as a potent pan-BCR-ABL inhibitor. This compound demonstrates significant activity against both the wild-type Bcr-Abl and the T315I gatekeeper mutant, which is resistant to many first- and second-generation inhibitors. The indazole ring plays a crucial role by binding to the ATP binding site of the ABL kinase.

ERK1/2 Inhibition: The extracellular signal-regulated kinases (ERK) are part of the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation. Indazole derivatives have been developed as ERK inhibitors. For instance, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine has been shown to selectively activate ERK pathways in hypopharyngeal carcinoma cells, demonstrating the nuanced role these derivatives can play in modulating kinase signaling.

Table 1: Selected Indazole Derivatives as Kinase Inhibitors

Compound/Derivative Class Target Kinase Potency (IC₅₀) Reference
1H-Indazole-3-carboxamide (Compound 30l) PAK1 9.8 nM
3-(Pyrazin-2-yl)-1H-indazole derivatives Pan-Pim Kinase Potent Inhibition
3-aminoindazole (AKE-72) Bcr-Abl (Wild Type) < 0.5 nM
3-aminoindazole (AKE-72) Bcr-Abl (T315I Mutant) 9 nM
1H-Indazole-3-carboxamides Glycogen Synthase Kinase-3 (GSK-3) 0.23 µM - 1.7 µM google.com

Inhibition of Microbial Enzymes (e.g., DNA Gyrase, Mtb-DHFR, α-Glucosidase)

The therapeutic reach of indazole derivatives extends to infectious diseases through the inhibition of essential microbial enzymes.

DNA Gyrase Inhibition: Bacterial DNA gyrase, a type II topoisomerase, is a validated target for antibacterial drugs. Guided by structure-based design, a novel class of indazole derivatives has been discovered as potent inhibitors of the Gyrase B (GyrB) subunit. nih.govnih.gov These compounds exhibit excellent enzymatic and antibacterial activity against significant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Inhibition of Mycobacterium tuberculosis Enzymes: A high-throughput screening identified a potent, non-cytotoxic indazole sulfonamide with activity against Mycobacterium tuberculosis (Mtb). This compound was found to be an uncompetitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an essential enzyme in the purine (B94841) biosynthesis pathway of Mtb, with an IC₅₀ value of 0.38 µM.

α-Glucosidase Inhibition: Indazole derivatives have emerged as significant inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govnih.govresearchgate.net Inhibition of this enzyme can help manage postprandial hyperglycemia in type 2 diabetes. Studies have reported various indazole derivatives with potent α-glucosidase inhibitory activity, with some compounds showing IC₅₀ values significantly lower than the standard drug, acarbose. For instance, N-hydrazinecarbothioamide substituted indazoles showed IC₅₀ values in the range of 1.54 to 4.89 µM. nih.gov Similarly, 7-arylvinyl-5-bromo-3-methylindazoles exhibited IC₅₀ values as low as 0.42 µM. researchgate.net

Table 2: Indazole Derivatives as Microbial Enzyme Inhibitors

Derivative Class Target Enzyme Potency (IC₅₀) Organism Reference
Indazole Sulfonamides IMPDH 0.38 µM Mycobacterium tuberculosis
N-hydrazinecarbothioamide indazoles α-Glucosidase 1.54 - 4.89 µM - nih.gov
Methyl 1H-indazole-4-carboxylate derivatives α-Glucosidase 16.99 - 77.97 µM - nih.gov
7-arylethynyl-5-bromo-3-methylindazoles α-Glucosidase 0.42 - 23.71 µM - researchgate.net
Indazole Derivatives DNA Gyrase B (GyrB) Potent Inhibition Staphylococcus aureus nih.gov

Soluble Guanylate Cyclase (sGC) Stimulation

Derivatives of indazole have been identified as stimulators of soluble guanylate cyclase (sGC), an important enzyme in the nitric oxide (NO) signaling pathway. The benzyl (B1604629) indazole derivative, YC-1, was a pioneering compound in this class. ambeed.com It activates sGC independently of NO and also sensitizes the enzyme to endogenous NO, leading to increased production of cyclic guanosine (B1672433) monophosphate (cGMP). ambeed.com This stimulation of the sGC-cGMP pathway results in smooth muscle relaxation and vasodilation. The discovery of YC-1 spurred the development of more potent and specific pyrazolopyridine derivatives like BAY 41-2272 and riociguat, which have similar modes of action. These sGC stimulators bind to a non-heme-binding site on the enzyme, causing a conformational change that enhances its catalytic activity.

Receptor Interaction and Signal Transduction Pathways

Beyond direct enzyme inhibition, indazole-based compounds exert their pharmacological effects by modulating key cell surface and intracellular receptors, thereby influencing critical signal transduction pathways.

Serotonin (B10506) Receptor (e.g., 5-HT₃) Modulation

Indazole derivatives have been successfully developed as potent and selective antagonists of the 5-hydroxytryptamine-3 (5-HT₃) receptor. researchgate.netgoogle.com The 5-HT₃ receptor is a ligand-gated ion channel, and its activation in the gut and brainstem is a key mechanism underlying nausea and vomiting, particularly that induced by chemotherapy. google.com By blocking this receptor, indazole antagonists prevent serotonin from initiating the emetic reflex. google.com Granisetron is a well-known example of an indazole-based 5-HT₃ receptor antagonist that is highly effective as an antiemetic agent. researchgate.netgoogle.com The development of these antagonists involved modifying the aromatic nucleus of earlier compounds to create potent and selective agents devoid of off-target effects like dopamine (B1211576) antagonism. researchgate.net

Calcium-Release Activated Calcium (CRAC) Channel Blockade

A significant area of research has focused on indazole-3-carboxamides as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel. nih.gov The CRAC channel is crucial for maintaining calcium homeostasis in non-excitable cells, such as mast cells and T lymphocytes, and its activation is a key step in the immune response. nih.gov The influx of calcium through CRAC channels triggers the release of pro-inflammatory mediators. nih.gov

Structure-activity relationship (SAR) studies have revealed that the specific regiochemistry of the amide linker at the 3-position of the indazole core is critical for inhibitory activity. nih.gov Indazole-3-carboxamide derivatives, such as compound 12d from one study, have been shown to actively inhibit calcium influx with sub-micromolar IC₅₀ values, thereby stabilizing mast cells. nih.gov These compounds are believed to act as direct pore blockers of the Orai channel, the pore-forming subunit of the CRAC channel complex.

Table 3: Indazole-3-Carboxamides as CRAC Channel Blockers

Compound Calcium Influx Inhibition (IC₅₀) TNFα Production Inhibition (IC₅₀) Reference
12d 0.67 µM 0.28 µM nih.gov
12a 1.51 µM Sub-µM nih.gov
12b - Sub-µM nih.gov
12e - Sub-µM nih.gov
9c (reverse amide isomer) Inactive at 100 µM - nih.gov

Intracellular Signaling Cascades and Cellular Phenotypes

Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment and a driver of cancer progression. nih.gov A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). nih.govnih.gov Under hypoxic conditions, the HIF-1α subunit is stabilized and dimerizes with HIF-1β, translocating to the nucleus to activate genes involved in angiogenesis, cell proliferation, and metabolism. nih.govoncotarget.com Inhibition of the HIF-1 pathway is therefore a compelling strategy for cancer therapy. oncotarget.com

Research into compounds structurally related to indazoles has shown promise in this area. A study on indenopyrazoles, which possess a different but related heterocyclic core, led to the discovery of a new class of HIF-1 inhibitors. nih.gov One particular indenopyrazole compound was found to potently inhibit hypoxia-induced HIF-1α transcriptional activity with a very low IC₅₀ value of 0.014 μM. nih.gov This compound appeared to act by disrupting the transcriptional pathway induced by the HIF-1α/HIF-1β heterodimer, rather than by preventing HIF-1α protein accumulation. nih.gov Although this activity was observed in a related but distinct molecular framework, it highlights the potential for nitrogen-containing heterocyclic systems, including indazole derivatives, to be developed as modulators of the HIF-1 signaling cascade.

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in numerous inflammatory diseases and cancers. The anti-inflammatory properties of the indazole scaffold are well-documented, and this activity is often linked to the modulation of pro-inflammatory signaling pathways such as NF-κB. nih.govnih.gov For example, a study on galloyl benzamide-based indazole derivatives found that a lead compound did not cause significant inhibition of NF-κB, suggesting that the anti-inflammatory actions of some indazoles may proceed through other mechanisms, such as the MAPK signaling pathway. nih.gov However, given that NF-κB is a primary target for anti-inflammatory drug discovery, and the indazole scaffold is known to produce potent anti-inflammatory agents, the modulation of the NF-κB pathway remains a likely mechanism of action for certain derivatives. researchgate.net The specific relationship between the 7-methoxy and 3-carbaldehyde substitutions and NF-κB modulation requires further direct investigation.

A significant body of research demonstrates that indazole derivatives exert potent anti-cancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. These effects are often mediated through the modulation of key regulatory proteins, including the Bcl-2 family and the p53/MDM2 pathway. nih.gov

The p53 protein is a critical tumor suppressor that can halt the cell cycle or initiate apoptosis in response to cellular stress. Its activity is tightly controlled by the murine double minute 2 (MDM2) protein, which targets p53 for degradation. nih.gov Disrupting the p53-MDM2 interaction is a key therapeutic strategy. One study demonstrated that an 1H-indazole-3-amine derivative, compound 6o , could up-regulate the expression of p53 while reducing the expression of MDM2 in K562 leukemia cells. This disruption of the p53-MDM2 balance was shown to induce apoptosis in a dose-dependent manner. nih.gov

The Bcl-2 family of proteins includes both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members (like Bax). The ratio of these proteins is a critical determinant of a cell's fate. Several studies have shown that indazole derivatives can shift this balance in favor of apoptosis.

A study on a series of indazole derivatives identified compound 2f as a potent inducer of apoptosis in the 4T1 breast cancer cell line. researchgate.netrsc.org Treatment with this compound led to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.netrsc.org

Similarly, the aforementioned compound 6o was also confirmed to affect apoptosis by inhibiting Bcl-2 family members. nih.gov

Further studies on other polysubstituted indazoles confirmed their ability to trigger significant apoptosis in various human cancer cell lines. nih.gov

These derivatives can also impact the cell cycle. Some indazole compounds have been shown to cause a block in the S phase or G2/M phase of the cell cycle, inhibiting the proliferation of cancer cells. nih.gov

Table 1: Effect of Indazole Derivatives on Apoptosis and Key Protein Expression

Compound Cell Line Key Findings Reference
6o K562 (Leukemia) Upregulated p53, downregulated MDM2, inhibited Bcl-2 family members, induced dose-dependent apoptosis. nih.gov
2f 4T1 (Breast Cancer) Upregulated Bax, downregulated Bcl-2, promoted dose-dependent apoptosis. researchgate.netrsc.org

Broader Spectrum Biological Activities Implied by the Indazole Scaffold

The indazole scaffold is widely recognized for its association with significant anti-inflammatory properties. researchgate.net This has led to the development of numerous indazole-based compounds aimed at treating inflammatory conditions. The mechanism behind this activity often involves the inhibition of key enzymes or pathways involved in the inflammatory response. For instance, a structure-activity relationship (SAR) study of indazole-3-carboxamides identified them as potent blockers of the calcium-release activated calcium (CRAC) channel. nih.gov The influx of calcium through CRAC channels is critical for the activation of mast cells, which release pro-inflammatory mediators. The study found that the specific placement of the carboxamide at the 3-position of the indazole ring was crucial for this inhibitory activity, highlighting the importance of substitution patterns for biological function. nih.gov Other research has focused on synthesizing and evaluating various disubstituted indazoles for their anti-inflammatory and analgesic activities, further cementing the role of this scaffold in the development of new anti-inflammatory drugs. researchgate.net

Antimicrobial and Antiparasitic Properties

The indazole scaffold is a key component in the development of new antimicrobial and antiparasitic agents. Research has focused on designing derivatives that can combat pathogenic microbes, including fungi, which are a significant cause of infections.

In one study, a series of 3-phenyl-1H-indazole derivatives were designed and synthesized to evaluate their anticandidal activity. These compounds were tested against several strains of Candida, a genus of yeasts that is a common cause of fungal infections in humans. The results showed that derivatives with an N,N-diethylcarboxamide substituent at the 3-phenyl-1H-indazole moiety were particularly effective. Notably, compound 10g emerged as the most active derivative against Candida albicans and both miconazole-susceptible and resistant strains of Candida glabrata. mdpi.comrsc.org Other N-substituted carboxamides, such as the N,N-dimethyl (3h ) and N,N-diethyl (3p ) derivatives, also demonstrated significant activity against C. albicans and miconazole-resistant C. glabrata. rsc.org These findings highlight the potential of the 3-phenyl-1H-indazole scaffold as a foundation for developing new anticandidal agents with a novel chemotype. mdpi.comrsc.org

Table 1: Anticandidal Activity of Selected Indazole Derivatives

CompoundSubstituentTarget Organism(s)Observed Activity
10g N,N-diethylcarboxamideC. albicans, C. glabrata (susceptible & resistant)Most active in series
3h N,N-dimethyl carboxamideC. albicans, C. glabrata (miconazole-resistant)Significant activity
3p N,N-diethyl carboxamideC. albicans, C. glabrata (miconazole-resistant)Significant activity

Anticancer and Antitumor Activities

Indazole derivatives are well-established as potent anticancer agents, with several compounds approved for clinical use as kinase inhibitors. nih.gov The versatility of the indazole ring allows for its modification to target various pathways involved in cancer progression, such as cell proliferation, apoptosis, and metastasis. rsc.orgnih.gov

A series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activity against several human cancer cell lines. Within this series, compound 6o demonstrated a promising inhibitory effect on the K562 chronic myeloid leukemia cell line, with a 50% inhibition concentration (IC₅₀) value of 5.15 µM. rsc.orgnih.gov Further investigation revealed that this compound likely induces apoptosis and affects the cell cycle by inhibiting Bcl2 family members and the p53/MDM2 pathway. rsc.orgnih.gov

In another line of research, 1H-indazole-3-carboxamide derivatives were identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a target associated with tumor progression. The representative compound 30l showed excellent enzyme inhibition with a PAK1 IC₅₀ of 9.8 nM. It also significantly suppressed the migration and invasion of MDA-MB-231 breast cancer cells by downregulating the expression of Snail, a key protein in tumor metastasis.

Furthermore, novel 1,3-dimethyl-6-amino-1H-indazole derivatives were developed as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion. Compound 7 from this series was identified as a potent anticancer agent that suppressed IDO1 expression in a concentration-dependent manner in hypopharyngeal carcinoma (FaDu) cells. Its mechanism involves inducing apoptosis and selectively activating the ERK pathway.

Table 2: Anticancer and Antitumor Activity of Selected Indazole Derivatives

CompoundDerivative TypeTarget/Cell LineMechanism/ActivityIC₅₀ Value
Compound 6o 1H-Indazole-3-amineK562 (Leukemia)Induces apoptosis via p53/MDM2 pathway5.15 µM rsc.orgnih.gov
Compound 30l 1H-Indazole-3-carboxamidePAK1 EnzymePAK1 inhibitor, suppresses cell migration9.8 nM
Compound 7 1,3-Dimethyl-6-amino-1H-indazoleFaDu (Hypopharyngeal)IDO1 inhibitor, induces apoptosis via ERK pathwayNot specified

Anti-HIV Activity

The global challenge of human immunodeficiency virus (HIV) infection necessitates the continuous development of new antiretroviral agents. Derivatives of indazole and related heterocyclic systems have been explored for their potential to inhibit various stages of the HIV life cycle. nih.govbldpharm.com

Research into novel heterocyclic compounds has led to the synthesis of molecules with significant anti-HIV activity. For instance, a series of 3-(substituted phenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues were tested for their ability to inhibit HIV in vitro. Among them, compound 4g showed promising activity against the IIIB strain of HIV, with a 50% inhibitory concentration (IC₅₀) of 9.05 microM. nih.gov

In a different study focusing on HIV-1 integrase (IN), an enzyme essential for viral replication, a series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives were designed. nih.gov These compounds were created to chelate metal ions in the enzyme's catalytic site. Several analogues, including 7d, 7f, 7i-7j, 8d, and 9c , exhibited potent anti-HIV-1 activities with 50% effective concentration (EC₅₀) values below 10 µM. nih.govCompound 7d was particularly noteworthy, displaying significant anti-HIV-1 activity with an EC₅₀ value of 1.65 µM. nih.gov

The 1,2,3-triazole ring system, often linked to other scaffolds, has also been identified as a key framework in developing anti-HIV agents that can inhibit enzymes like reverse transcriptase, integrase, and protease. bldpharm.com

Table 3: Anti-HIV Activity of Selected Heterocyclic Derivatives

CompoundDerivative TypeTarget/StrainActivity MetricValue
Compound 4g Indeno[1,2-c]isoxazoleHIV (IIIB strain)IC₅₀9.05 µM nih.gov
Compound 7d Pyrrolo[3,4-c]pyridine-4-carboxylateHIV-1EC₅₀1.65 µM nih.gov
Compounds 7f, 7i-7j, 8d, 9c Pyrrolo[3,4-c]pyridine-4-carboxylateHIV-1EC₅₀<10 µM nih.gov

Antiplatelet Activity

Indazole derivatives have been investigated for their therapeutic potential in cardiovascular and circulatory disorders, including conditions related to platelet aggregation. The ability to modulate platelet function is a key mechanism for preventing thrombosis.

One notable indazole derivative, YC-1 , has been specifically developed for its therapeutic application in circulatory disorders and for its effect on platelet aggregation. The mechanism of action for YC-1 involves the activation of soluble guanylyl cyclase (sGC), a crucial receptor for nitric oxide (NO). By activating this enzyme, YC-1 can influence signaling pathways that lead to the inhibition of platelet aggregation, making it a valuable lead compound for antithrombotic therapies. The broader class of isoxazole (B147169) derivatives, which are structurally related to indazoles, has also been noted for possessing antiplatelet properties. nih.gov

Antitubercular Activity

Tuberculosis (TB) remains a major global health threat, and the emergence of multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents. Indazole and related scaffolds have proven to be a fertile ground for this research.

A series of diversely substituted indolizines , which are bioisosteres of indazoles, were synthesized and evaluated for their in vitro activity against Mtb. It was found that functionalization at the 7-position of the indolizine (B1195054) core with a polar formyl group, as seen in a carbaldehyde, led to better activity compared to a nonpolar methyl group. nih.gov Compounds 2d , 2e , and 4 from this series exhibited activity against both the standard H37Rv strain and clinical MDR strains of Mtb. nih.gov

In another study, new indole- and indazole-based aroylhydrazones were assessed. The most active compounds, 3a (MIC 0.4412 µM) and 3e (MIC 0.3969 µM), demonstrated exceptional antimycobacterial activity against the Mtb H37Rv strain. Additionally, a library of hydrazide derivatives containing a 1,3,4-oxadiazole (B1194373) core was screened, with some compounds showing high activity (MIC values of 8 µg/mL) against the M. tuberculosis H37Ra attenuated strain and others being effective (MIC of 4 µg/mL) against pyrazinamide-resistant strains.

Table 4: Antitubercular Activity of Selected Indazole and Related Derivatives

Compound(s)Derivative TypeTarget Strain(s)MIC Value
2d, 2e, 4 IndolizineM. tuberculosis H37Rv & MDR strainsNot specified in abstract nih.gov
3a Indole/Indazole AroylhydrazoneM. tuberculosis H37Rv0.4412 µM
3e Indole/Indazole AroylhydrazoneM. tuberculosis H37Rv0.3969 µM
Various 1,3,4-Oxadiazole HydrazideM. tuberculosis H37Ra8 µg/mL
Various 1,3,4-Oxadiazole HydrazidePyrazinamide-resistant M. tuberculosis4 µg/mL

Neurodegenerative Disease Therapies

The indazole scaffold is recognized for its potential in the development of therapies for complex neurological conditions. 5-Methoxy-1H-indazole-3-carbaldehyde, a close analogue of the title compound, is specifically utilized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.

Indazole derivatives have shown promise in addressing conditions such as Alzheimer's and Parkinson's disease. While specific clinical data on this compound derivatives is not detailed, the foundational role of related structures in this area of research is well-established. For example, isoxazole derivatives, which share heterocyclic features with indazoles, have been noted for their anti-Alzheimer activity. nih.gov The utility of these scaffolds lies in their ability to be modified to interact with various biological targets within the central nervous system, making them valuable for ongoing drug discovery efforts in neurodegeneration.

Anti-diabetic Activity

Indazole derivatives have been identified as having potential anti-diabetic properties. A key therapeutic strategy for managing type 2 diabetes is the inhibition of carbohydrate-digesting enzymes like α-glucosidase, which helps to control post-meal blood glucose levels.

A recent study detailed the synthesis of new indazole-based thiadiazole hybrid derivatives and evaluated their in-vitro biological potential as inhibitors of α-glucosidase. The inhibitory activity was found to be dependent on the nature and position of substituents on the hybrid scaffold. Several derivatives, including compounds 1, 2, 3, 5, 7, and 8 , demonstrated remarkable inhibitory activity against α-glucosidase, with some exhibiting potency superior to the standard reference drug, acarbose. Computational docking studies supported these findings, showing favorable binding interactions with the enzyme's active site. This research highlights the potential of designing indazole-based hybrids as effective α-glucosidase inhibitors for the management of diabetes.

Table 5: α-Glucosidase Inhibitory Activity of Indazole-Thiadiazole Derivatives

CompoundDerivative TypeTarget EnzymeObserved Activity
1, 2, 3, 5, 7, 8 Indazole-Thiadiazole Hybridα-GlucosidaseRemarkable inhibitory activity

Preclinical Evaluation Methodologies and Mechanistic Studies of 7 Methoxy 1h Indazole 3 Carbaldehyde Analogues

In Vitro Pharmacological Profiling

In vitro studies are the cornerstone of preclinical evaluation, offering a controlled environment to dissect the pharmacological properties of 7-Methoxy-1H-indazole-3-carbaldehyde analogues. These assays are designed to quantify a compound's biological activity, from its impact on whole cells to its interaction with specific molecular targets.

Cell-based assays are fundamental in determining the cytotoxic and antiproliferative potential of indazole derivatives, particularly in the context of oncology research. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures changes in cell viability. For instance, novel indazole analogues of curcumin (B1669340) were tested against various human cancer cell lines, including MCF-7 (breast), HeLa (cervical), and WiDr (colorectal). researchgate.net The results, quantified as IC50 values (the concentration required to inhibit 50% of cell growth), revealed that the synthesized compounds were most effective against the WiDr colorectal carcinoma cell line. researchgate.net

One analogue, compound 3b, demonstrated the highest cytotoxicity against WiDr cells with an IC50 of 27.20 µM and exhibited excellent selectivity, suggesting it as a candidate for further development as a colorectal anticancer agent. researchgate.net Another study identified the indazole derivative 2f as a potent inhibitor of proliferation and colony formation in the 4T1 breast cancer cell line, with IC50 values ranging from 0.23 to 1.15 µM across several cancer cell lines. nih.gov

Beyond general viability, specific biological activities are investigated. The compound 2f was shown to dose-dependently promote apoptosis (programmed cell death) in 4T1 cells. nih.gov This was linked to the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Table 1: Cytotoxic Activity (IC50, µM) of Selected Indazole Analogues Against Human Cancer Cell Lines This interactive table summarizes the half-maximal inhibitory concentration (IC50) values for various indazole analogues against different cancer cell lines as determined by cell-based viability assays.

CompoundMCF-7 (Breast)HeLa (Cervical)WiDr (Colorectal)Reference
3a 86.24 µM> 100 µM37.03 µM researchgate.net
3b 45.97 µM69.34 µM27.20 µM researchgate.net
3c 79.16 µM76.51 µM31.79 µM researchgate.net
3d 68.27 µM46.36 µM58.19 µM researchgate.net
Curcumin 50.11 µM55.48 µM38.01 µM researchgate.net
Doxorubicin 0.98 µM1.11 µM1.63 µM researchgate.net

To understand the specific molecular targets of indazole analogues, biochemical assays are used to measure their effects on purified enzymes. These assays are crucial for determining enzyme kinetics and inhibition constants (Ki), which indicate the potency of an inhibitor. ucl.ac.uk Indazole derivatives have been evaluated against several enzymes implicated in disease.

In one study, various indazole molecules were tested for their inhibitory effects on human carbonic anhydrase (CA) isoenzymes I and II. nih.gov The compounds displayed Ki constants ranging from 0.383 mM to 2.317 mM for CA-I and 0.409 mM to 3.030 mM for CA-II. nih.gov Kinetic analysis revealed that each of the tested indazoles acted as a noncompetitive inhibitor. nih.gov

Another target of interest is polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables. nih.gov Indazole derivatives were found to be effective PPO inhibitors, with IC50 values between 0.11 and 1.12 mM and Ki values from 0.15 to 3.55 mM. nih.gov Furthermore, certain 3-substituted 1H-indazoles have shown potent inhibition of the IDO1 enzyme, with IC50 values as low as 720 nM, highlighting the role of the C3 position in achieving strong inhibitory activity. nih.gov

Table 2: Enzyme Inhibition Data for Selected Indazole Analogues This interactive table presents the inhibitory constants (Ki and IC50) for indazole derivatives against various enzymes, demonstrating their potential as specific enzyme inhibitors.

Compound ClassTarget EnzymeInhibition Constant (Ki)IC50Inhibition TypeReference
Indazole MoleculesCarbonic Anhydrase I0.383 - 2.317 mM-Noncompetitive nih.gov
Indazole MoleculesCarbonic Anhydrase II0.409 - 3.030 mM-Noncompetitive nih.gov
Indazole DerivativesPolyphenol Oxidase0.15 - 3.55 mM0.11 - 1.12 mMNot Specified nih.gov
1H-Indazole AmidesERK1/2-9.3 - 25.8 nMNot Specified nih.gov
3-Substituted 1H-IndazolesIDO1-720 - 770 nMNot Specified nih.gov

The antimicrobial potential of indazole analogues is evaluated through susceptibility testing against a panel of clinically relevant pathogenic bacteria and fungi. The primary method used is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) of a compound—the lowest concentration that prevents visible microbial growth. nih.gov

Studies on 2H-indazole derivatives have demonstrated weak to modest activity against several Gram-positive bacteria. mdpi.com For example, certain analogues showed MIC values of approximately 128 µg/mL against strains of Enterococcus faecalis. mdpi.com Another derivative, compound 5, displayed a broader spectrum, with MIC values ranging from 64 to 128 µg/mL against both Staphylococcus epidermidis and multidrug-resistant Staphylococcus aureus (MRSA) strains. mdpi.com These findings underscore the potential of the indazole scaffold in developing new antibacterial agents, although often with moderate potency compared to established antibiotics. mdpi.commdpi.com

Table 3: Minimum Inhibitory Concentration (MIC, µg/mL) of Indazole Analogues Against Gram-Positive Bacteria This interactive table displays the MIC values for selected indazole compounds against various pathogenic bacterial strains, indicating their antibacterial efficacy.

CompoundE. faecalisS. aureusS. epidermidisReference
Indazole 2 ~128 µg/mL>128 µg/mL>128 µg/mL mdpi.com
Indazole 3 ~128 µg/mL>128 µg/mL>128 µg/mL mdpi.com
Indazole 5 >128 µg/mL64-128 µg/mL64-128 µg/mL mdpi.com

Computational Chemistry and Molecular Modeling Techniques

Computational methods are indispensable tools in modern drug discovery, providing a theoretical framework to understand and predict the behavior of molecules like this compound and its analogues at an atomic level. These techniques complement experimental data by offering insights into electronic properties and dynamic interactions with biological targets.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of indazole derivatives. researchgate.netrsc.org DFT studies can calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. researchgate.netrsc.org A large energy gap suggests high stability, while a small gap indicates that the molecule is more reactive. researchgate.net

These calculations have been used to analyze series of synthesized 3-carboxamide indazoles, identifying specific derivatives with the largest energy gaps, and thus the highest predicted stability. researchgate.netresearchgate.net This information is valuable for rationalizing the observed biological activities and for guiding the design of new analogues with optimized electronic properties for target engagement. researchgate.net

Molecular Dynamics (MD) simulations provide a dynamic view of how a ligand interacts with its protein target over time. nih.gov These simulations model the movements and interactions of atoms, offering insights into the stability of the ligand-protein complex. tandfonline.com For indazole derivatives, MD simulations have been used to study their binding to targets like Hypoxia-Inducible Factor-1α (HIF-1α), a key protein in cancer progression. nih.gov

The stability of the complex is assessed by analyzing trajectories for parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). tandfonline.com A stable RMSD value over the simulation time indicates that the ligand remains securely bound in the active site. nih.govtandfonline.com Following the simulation, methods like Molecular Mechanics with Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, providing a quantitative estimate of the binding affinity between the indazole analogue and its target receptor. tandfonline.com This analysis of the conformational landscape is crucial for validating docking poses and understanding the key interactions that stabilize the complex. nih.govtandfonline.com

Emerging Research Avenues and Future Directions for 7 Methoxy 1h Indazole 3 Carbaldehyde in Drug Discovery

Design and Synthesis of Next-Generation Indazole-Based Chemical Entities

The foundation of discovering novel therapeutics lies in the ability to synthesize diverse and complex molecules. For 7-Methoxy-1H-indazole-3-carbaldehyde, its role as a key intermediate is paramount. rsc.orgrsc.org Researchers have established efficient synthetic routes to access 1H-indazole-3-carboxaldehydes, which serve as versatile building blocks. A notable method involves the nitrosation of corresponding indole (B1671886) precursors. rsc.orgnih.gov This process has been optimized to accommodate both electron-rich and electron-deficient indoles, providing high yields and minimizing side reactions. rsc.orgnih.gov Specifically, the synthesis of derivatives like 5-Methoxy-1H-indazole-3-carboxaldehyde has been achieved with high efficiency (91% yield) from the corresponding 5-methoxy-indole. rsc.org

The aldehyde functional group at the C3 position of the indazole ring is particularly advantageous for synthetic elaboration. It can be readily transformed into a variety of other functional groups and heterocyclic systems. For instance, it can participate in Knoevenagel and Wittig condensations to form alkenes or undergo cyclization reactions with various reagents to construct more complex fused-ring systems like oxazoles, thiazoles, and benzimidazoles. rsc.orgnih.gov This synthetic tractability allows for the creation of extensive libraries of novel indazole-based compounds, each with unique structural features designed to interact with specific biological targets. Future efforts will likely focus on developing stereoselective and more atom-economical synthetic methodologies to access these next-generation entities.

Starting MaterialProductYieldReference
Indole1H-indazole-3-carboxaldehyde99% nih.gov
5-Methoxy-indole5-Methoxy-1H-indazole-3-carboxaldehyde91% rsc.org
7-Methyl-indole7-Methyl-1H-indazole-3-carboxaldehyde72% nih.gov

Advanced SAR-Driven Lead Optimization and Scaffold Hopping Strategies

Structure-Activity Relationship (SAR) studies are critical for refining a lead compound into a clinical candidate. For indazole derivatives, SAR studies have been instrumental in identifying key structural features that govern biological activity. nih.gov For example, in a series of 3,6-disubstituted indazole derivatives developed as hepcidin (B1576463) production inhibitors, optimization led to a potent compound that demonstrated efficacy in an animal model of inflammation. nih.gov The 1H-indazole-3-amine and 1H-indazole-3-carboxamide structures have been identified as effective fragments for binding to the hinge region of kinases, a crucial interaction for inhibitory activity. nih.govnih.gov

Starting with this compound, medicinal chemists can systematically modify the scaffold to probe SAR. The 7-methoxy group can be replaced with other substituents to explore the effects of electronics and sterics on target engagement. The 3-carbaldehyde can be converted into various amides, amines, and other functionalities to optimize binding interactions. nih.gov

Scaffold hopping is another advanced strategy where the core indazole structure is replaced by other bioisosteric rings to discover novel intellectual property and improved pharmacological properties. The indazole nucleus itself is often considered a bioisostere of indole, mimicking its ability to form crucial hydrogen bonds within the hydrophobic pockets of proteins like kinases. nih.govchemimpex.com Future research will leverage computational tools to predict promising scaffold hops from the this compound framework, aiming to identify new chemotypes with enhanced potency, selectivity, and drug-like properties.

Elucidation of Novel Biological Targets and Polypharmacology

Indazole derivatives are well-recognized for their ability to interact with a multitude of biological targets, a concept known as polypharmacology. samipubco.com This multi-target engagement can lead to enhanced therapeutic efficacy, especially in complex diseases like cancer and neurological disorders. samipubco.com The indazole scaffold has shown activity against enzymes (e.g., kinases, histone deacetylases), G-protein coupled receptors (GPCRs), and ion channels. nih.govsamipubco.com For instance, certain indazole derivatives act as kinase inhibitors, which are vital in regulating cell signaling pathways implicated in cancer. nih.gov

The structural versatility of the indazole ring allows it to bind to diverse protein targets. samipubco.com A recent study synthesized 65 distinct indazole derivatives and screened them against 17 different membrane transporters, which are often considered "undruggable." nih.gov This research identified ten indazole compounds with activity against transporters involved in neurodegeneration and cancer multidrug resistance, highlighting the scaffold's potential to address challenging pharmacological targets. nih.gov Molecular docking studies revealed that conserved tyrosine, phenylalanine, serine, and threonine residues in these transporters are key to binding. nih.gov

Future work originating from this compound will involve synthesizing derivatives and employing large-scale screening platforms (e.g., proteomics, chemical genetics) to uncover novel biological targets. This approach, combined with an understanding of its polypharmacological profile, could lead to the development of first-in-class therapies for diseases with complex pathologies. samipubco.com

Integration of Artificial Intelligence and Machine Learning in Drug Design Efforts

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.gov These computational methods can analyze vast datasets to predict a compound's properties, identify potential biological targets, and even design novel molecules from scratch. nih.govyoutube.com

For the this compound scaffold, AI and ML can be applied in several ways:

Virtual Screening: ML models can be trained on existing data of indazole derivatives to screen virtual libraries of millions of compounds, prioritizing those most likely to be active against a specific target. nih.gov This significantly reduces the time and cost associated with high-throughput screening.

Predictive Modeling: AI can build models to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as potential off-target effects. mdpi.comresearchgate.net An integrated model combining physicochemical properties and off-target interactions has shown significantly improved accuracy in predicting drug-induced kidney injury, achieving a high level of sensitivity and specificity. mdpi.com

De Novo Design: Generative AI models, such as those based on graph neural networks, can learn the underlying rules of chemistry and molecular recognition to design entirely new indazole-based molecules tailored to specific properties and a desired biological target. youtube.com

By leveraging AI and ML, researchers can more efficiently navigate the vast chemical space around the this compound core, accelerating the journey from a starting scaffold to an optimized clinical candidate. nih.gov

Development of Molecular Probes and Diagnostics Utilizing the Indazole Framework

Beyond direct therapeutic applications, compounds derived from this compound have potential in the development of molecular probes and diagnostic tools. The unique structural and electronic properties of the indazole ring system make it a suitable core for creating fluorescent probes for biological imaging. chemimpex.comchemimpex.com

The synthesis of fluorescent probes is a key application for related heterocyclic compounds. chemimpex.com For example, 7-Methoxy-1H-indole-3-carbaldehyde, a close structural relative, is used to create fluorescent probes for imaging applications in biological research, allowing scientists to visualize cellular components with high specificity. chemimpex.com Similarly, derivatives of this compound could be designed to fluoresce upon binding to a specific protein or entering a particular cellular environment (e.g., changes in pH or redox state). Such probes are invaluable for studying cellular processes and signaling pathways in real-time. chemimpex.com

Future research in this area will focus on synthesizing novel indazole-based fluorophores with optimized photophysical properties, such as high quantum yield, photostability, and large Stokes shifts. These probes could be conjugated to targeting moieties (e.g., antibodies, peptides) to create highly specific imaging agents for diagnosing diseases like cancer or for tracking the distribution of a drug within an organism.

Q & A

Q. What are the standard synthetic routes for 7-Methoxy-1H-indazole-3-carbaldehyde, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via oxidation of 7-methoxy-1H-indazole-3-methanol using manganese(IV) oxide (MnO₂) in dichloromethane (DCM) at room temperature, yielding ~85% efficiency . Alternative routes include Vilsmeier-Haack formylation of 7-methoxyindazole derivatives under controlled pH (4–6) and temperature (60–80°C) to introduce the aldehyde group. Reaction monitoring via thin-layer chromatography (TLC) and optimization of solvent polarity (e.g., DMF vs. DCM) are critical for minimizing side products.

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

  • Methodological Answer : Characterization involves:
  • ¹H NMR : A singlet at δ 10.1–10.3 ppm for the aldehyde proton, absence of hydroxyl peaks (confirming methoxy substitution at C7), and aromatic protons in the δ 7.2–8.0 ppm range .
  • IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O from methoxy group).
  • Mass Spectrometry : Molecular ion peak at m/z 190.1 (C₉H₇N₂O₂⁺) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Based on analogs (e.g., 7-Methoxy-2-methyl-1H-benzo[d]imidazole), the compound may exhibit:
  • Acute toxicity (Category 4, H302) : Use gloves and avoid ingestion.
  • Skin/eye irritation (H315/H319) : Work in a fume hood with PPE.
  • Respiratory tract irritation (H335) : Employ dust-control measures .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement can determine bond angles and torsional strain. For example, intermolecular hydrogen bonding between the aldehyde oxygen and adjacent methoxy groups (O···H distances ~2.1 Å) stabilizes the lattice . Discrepancies in tautomeric forms (e.g., 1H vs. 2H-indazole) are resolved via electron density maps and Hirshfeld surface analysis .

Q. What strategies address low yields in cross-coupling reactions involving this aldehyde?

  • Methodological Answer : Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids often suffers from steric hindrance. Strategies include:
  • Pre-activation : Use of Ru(bpp)(pydic) catalysts to enhance electrophilicity at C3 .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of bulky substrates.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 12 hrs conventional) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model frontier molecular orbitals:
  • LUMO localization : High electron density at the aldehyde carbon (C3) confirms susceptibility to nucleophilic attack.
  • Methoxy group effects : Electron-donating methoxy substituent lowers LUMO energy by ~0.5 eV, enhancing reactivity compared to non-methoxy analogs .

Q. What pharmacological screening approaches are used to evaluate its bioactivity?

  • Methodological Answer :
  • In vitro assays : Test inhibition of kinase targets (e.g., PKA, CDK) via fluorescence polarization (IC₅₀ values).
  • ADMET profiling : Log P (2.1–2.5) predicts moderate blood-brain barrier permeability; Ames test for mutagenicity .
  • Docking studies : AutoDock Vina simulates binding to indazole-recognizing receptors (e.g., serotonin 5-HT₃) .

Data Analysis and Contradiction Resolution

Q. How to reconcile discrepancies in reported solubility and stability data?

  • Methodological Answer :
  • Solubility : Use Hansen solubility parameters (HSPiP software) to correlate experimental solubility in DMSO (≥50 mg/mL) vs. water (<0.1 mg/mL) .
  • Stability : Degradation under light/heat is quantified via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. What statistical methods validate purity claims across synthetic batches?

  • Methodological Answer :
  • Principal Component Analysis (PCA) : Compares batch-to-batch NMR/LC-MS data clusters.
  • Limit tests : ICP-MS detects residual Pd (<10 ppm) in cross-coupled derivatives .

Tables

Q. Table 1. Comparative Synthetic Routes

MethodCatalyst/SolventYield (%)Purity (%)Reference
MnO₂ OxidationDCM, RT8597
Vilsmeier-HaackPOCl₃/DMF, 60°C7295
Microwave Suzuki CouplingPd(OAc)₂/DMF, 120°C6899

Q. Table 2. Key Spectral Data

TechniqueKey Peaks/FeaturesInterpretationReference
¹H NMRδ 10.2 (s, 1H, CHO)Aldehyde confirmation
IR1680 cm⁻¹ (C=O)Stretching mode
MSm/z 190.1 [M+H]⁺Molecular ion

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.